4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride

描述

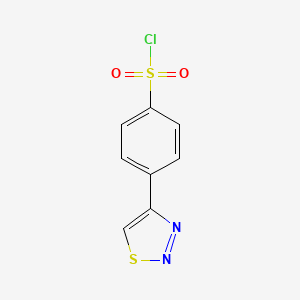

4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride (CAS: 499771-00-5) is a sulfonyl chloride derivative characterized by a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl) at the 1-position and a 1,2,3-thiadiazole heterocycle at the 4-position. Its molecular formula is C₈H₅ClN₂O₂S₂, with a molecular weight of 260.72 g/mol . The compound is classified under Category D8 and assigned the identifier EN300-317936, indicating its use in specialized chemical or pharmacological research .

Sulfonyl chlorides are pivotal intermediates in organic synthesis, particularly for constructing sulfonamides, sulfonate esters, and other sulfur-containing compounds. The presence of the 1,2,3-thiadiazole ring in this compound introduces electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl chloride group. This property makes it highly reactive toward nucleophiles, such as amines or alcohols, facilitating its utility in medicinal chemistry for drug candidate development .

属性

IUPAC Name |

4-(thiadiazol-4-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2S2/c9-15(12,13)7-3-1-6(2-4-7)8-5-14-11-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHXVVWZBVKDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383630 | |

| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499771-00-5 | |

| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,2,3-thiadiazol-4-yl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclization via Thiosemicarbazide and Acid Chlorides

A widely used method involves the cyclodehydration reaction of aromatic carboxylic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) or similar dehydrating agents. This reaction forms the 1,2,3-thiadiazole ring system efficiently.

- Procedure:

Aromatic carboxylic acid (or acid chloride) is mixed with thiosemicarbazide and POCl3 under controlled heating (80–90 °C) for 1 hour. After cooling, water is added, and the mixture is refluxed to complete cyclization. The product is isolated by filtration and recrystallization. - Example: Synthesis of 5-aryl-1,2,3-thiadiazole derivatives reported yields around 69–77% with melting points consistent with literature values.

Alternative Cyclization via Hurd–Mori Reaction

Another method involves the Hurd–Mori cyclization, which uses tosylhydrazones and sulfur sources under oxidative conditions to form the thiadiazole ring. This method is advantageous for certain substituted thiadiazoles but requires careful control of reaction conditions to avoid ring cleavage or rearrangement.

Introduction of the Sulfonyl Chloride Group

Sulfonation of the Aromatic Ring

The sulfonyl chloride group is introduced by sulfonation of the aromatic ring followed by chlorination:

- Sulfonation:

The aromatic compound bearing the thiadiazole ring is treated with chlorosulfonic acid or sulfonyl chloride reagents to install the sulfonyl chloride group at the desired position (usually para or ortho to the thiadiazole substituent). - Chlorination:

If sulfonic acid intermediates are formed, they are converted to sulfonyl chlorides using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under gentle heating.

Direct Reaction with Sulfonyl Chloride Reagents

In some protocols, commercially available sulfonyl chlorides (e.g., 4-(tert-butyl)benzenesulfonyl chloride) are reacted with thiadiazole-containing phenols or amines under basic conditions (e.g., pyridine) to form sulfonyl chloride derivatives or sulfonate esters.

Representative Experimental Data and Conditions

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC): Monitoring reaction progress using silica plates with UV visualization and vanillin staining.

- Column Chromatography: Purification on silica gel using solvent gradients such as toluene/ethyl acetate or hexane/ethyl acetate.

- NMR Spectroscopy:

- Mass Spectrometry (ESI-MS): Confirms molecular weight and purity.

- Melting Point Determination: Used to assess purity and confirm identity.

- X-ray Crystallography: Provides structural confirmation, including torsional angles between thiadiazole and benzene rings, critical for understanding steric and electronic effects.

Research Findings and Optimization Notes

- The Hurd–Mori reaction is effective for thiadiazole ring formation but requires optimization to prevent side reactions and ring cleavage.

- Sulfonyl chloride formation is sensitive to moisture and temperature; reactions are best conducted under inert atmosphere and controlled temperature to maximize yield and purity.

- Using pyridine as a base during sulfonylation neutralizes HCl byproducts, improving reaction efficiency and product stability.

- Monitoring stoichiometry, especially of sulfonyl chloride reagents (e.g., 1.2 equivalents), minimizes unreacted starting materials and side products.

- Thermal stability studies indicate decomposition above 200 °C; thus, purification and storage should avoid high temperatures.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Thiadiazole ring formation | Cyclodehydration with POCl3 | Aromatic acid + thiosemicarbazide + POCl3, 80–90 °C | High yield, straightforward | Requires careful temperature control |

| Alternative ring formation | Hurd–Mori cyclization | Tosylhydrazones + sulfur + K2S2O8, DMA, 100 °C | Suitable for substituted thiadiazoles | Side reactions possible |

| Sulfonyl chloride installation | Sulfonation + chlorination | Chlorosulfonic acid or sulfonyl chloride + PCl5 or SOCl2 | Selective sulfonylation | Moisture sensitive, requires inert atmosphere |

| Sulfonylation of phenols | Reaction with sulfonyl chloride + base | Sulfonyl chloride + phenol + pyridine, 273 K | Mild conditions, good control | Requires solvent and temperature control |

化学反应分析

Types of Reactions

4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, altering its electronic properties.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like amines and alcohols, as well as oxidizing and reducing agents. Reaction conditions often involve solvents such as dichloromethane or ethanol and may require specific temperatures and pH levels to achieve desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound include various sulfonamide derivatives, which are valuable in medicinal chemistry for their potential therapeutic properties .

科学研究应用

Antimicrobial and Antifungal Properties

Research indicates that 4-(1,2,3-thiadiazol-4-yl)benzene-1-sulfonyl chloride exhibits notable antimicrobial and antifungal activities. The thiadiazole moiety is frequently associated with bioactive compounds, which enhances the compound's potential as a pharmaceutical intermediate. Studies have shown that derivatives of this compound can effectively inhibit bacterial growth and fungal infections, positioning it as a candidate for drug development targeting infectious diseases .

Anticancer Potential

Recent studies have also explored the anticancer properties of compounds related to this compound. For instance, derivatives containing similar structural features have demonstrated significant cytotoxicity against various cancer cell lines. The MTT assay results indicate that certain derivatives can reduce cell viability below 50% at concentrations ranging from 100 to 400 μM . This suggests that the compound may serve as a lead structure for developing new anticancer agents.

Applications in Medicinal Chemistry

The compound functions as an important intermediate in synthesizing various bioactive molecules. Its reactivity allows it to act as a coupling agent in organic synthesis, facilitating the creation of complex structures required for drug development. Notably:

- It has been utilized in synthesizing benzenesulfonamides known for their antibacterial properties.

- The unique structure of the thiadiazole ring enhances the biological activity of synthesized compounds .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound compared to similar compounds, consider the following table:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Thiazol-2-yl)benzene-1-sulfonyl chloride | Contains a thiazole ring | Exhibits distinct biological activities |

| 5-(1,3,4-Thiadiazol-2-yl)benzene sulfonamide | Different thiadiazole position | Known for anti-inflammatory properties |

| Benzene sulfonamide | Lacks heteroatoms | Generally less reactive than thiadiazole derivatives |

The specific arrangement of functional groups in this compound enhances its reactivity and potential biological activity compared to these related compounds .

作用机制

The mechanism of action of 4-(1,2,3-thiadiazol-4-yl)benzene-1-sulfonyl chloride and its derivatives often involves interaction with biological macromolecules. For instance, in medicinal applications, the compound can inhibit enzymes or interfere with DNA replication, leading to cytotoxic effects on cancer cells . The thiadiazole ring’s ability to release chloride ions also plays a role in its biological activity .

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-(1,2,3-thiadiazol-4-yl)benzene-1-sulfonyl chloride with 2-(naphthalen-1-yl)ethanesulfonyl chloride , a structurally analogous sulfonyl chloride:

| Property | This compound | 2-(Naphthalen-1-yl)ethanesulfonyl chloride |

|---|---|---|

| Molecular Formula | C₈H₅ClN₂O₂S₂ | C₁₂H₁₁ClO₂S |

| Molecular Weight (g/mol) | 260.72 | 254.74 |

| CAS Number | 499771-00-5 | 104296-63-1 |

| Key Structural Features | Thiadiazole ring (S/N heterocycle), benzene ring | Naphthalene (polycyclic aromatic hydrocarbon) |

| Reactivity | High (electron-withdrawing thiadiazole) | Moderate (bulky aromatic substituent) |

| Applications | Drug intermediates, agrochemicals | Polymer chemistry, surfactants |

Data sourced from commercial chemical catalogs and structural analyses .

Reactivity and Functional Group Influence

- Electrophilicity : The thiadiazole ring in this compound exerts a stronger electron-withdrawing effect compared to the naphthalene group in 2-(naphthalen-1-yl)ethanesulfonyl chloride. This enhances the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles like amines to form sulfonamides .

- Steric Effects : The naphthalene moiety in 2-(naphthalen-1-yl)ethanesulfonyl chloride introduces steric hindrance, reducing its reactivity but improving stability under storage conditions. Conversely, the compact thiadiazole substituent in the former compound minimizes steric interference, favoring rapid kinetics in synthetic applications .

Research Findings and Implications

Recent studies highlight the versatility of this compound in click chemistry and bioconjugation, leveraging its dual-reactive sites (sulfonyl chloride and thiadiazole) for modular synthesis . In contrast, naphthalene-based sulfonyl chlorides are less explored in drug discovery but remain staples in materials science.

Future research directions include optimizing the stability of thiadiazole-containing sulfonyl chlorides for large-scale industrial use and exploring their pharmacokinetic profiles in vivo.

生物活性

4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride is a compound featuring a thiadiazole ring, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound consists of a benzene ring substituted with a sulfonyl chloride group and a 1,2,3-thiadiazole moiety. The presence of these functional groups contributes to its biological efficacy.

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties . Studies have shown that compounds with the thiadiazole nucleus exhibit significant activity against various pathogens:

- Antibacterial Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown inhibition rates of 58% to 66% against Candida albicans and Aspergillus niger .

- Antifungal Activity : Thiadiazole derivatives have also been reported to possess antifungal properties, with certain compounds showing Minimum Inhibitory Concentrations (MIC) comparable to established antifungal agents like fluconazole .

| Compound | Target Pathogen | Activity | MIC (µg/mL) |

|---|---|---|---|

| This compound | E. coli | Moderate | 32-42 |

| This compound | S. aureus | Weak | Not specified |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example:

- Cell Proliferation Inhibition : Compounds have been shown to inhibit proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). One study indicated that specific derivatives led to significant cell cycle arrest and apoptosis induction .

| Compound | Cancer Cell Line | Effect on Cell Cycle | Apoptosis Induction |

|---|---|---|---|

| This compound | MCF-7 | Increased G0/G1 phase | Yes |

| This compound | HCT-116 | Decreased S phase | Yes |

Anti-inflammatory and Anticonvulsant Activities

Thiadiazole derivatives exhibit anti-inflammatory and anticonvulsant activities as well:

- Anti-inflammatory Effects : Compounds have been reported to reduce inflammation in preclinical models through the inhibition of pro-inflammatory cytokines .

- Anticonvulsant Properties : Various thiadiazole derivatives have demonstrated anticonvulsant effects in animal models. The structure–activity relationship (SAR) studies indicate that modifications at specific positions enhance this activity .

Case Study 1: Antimicrobial Efficacy

In a comparative study of several thiadiazole derivatives against Bacillus subtilis and Staphylococcus aureus, the compound exhibited notable antibacterial activity with an MIC lower than that of standard antibiotics like ampicillin .

Case Study 2: Anticancer Mechanism

A study investigating the mechanism of action revealed that certain thiadiazole derivatives could inhibit CDK9 kinase activity by interacting with the ATP-binding domain. This interaction was linked to reduced cell proliferation in cancer cells .

常见问题

Q. What are the standard synthetic routes for 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride?

The compound is typically synthesized via cyclization and oxidative chlorination. One method involves reacting ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate with Lawesson’s reagent to form a thiazole intermediate, followed by oxidative chlorination using agents like SOCl₂ or Cl₂ gas to yield the sulfonyl chloride . Alternatively, condensation reactions with substituted benzaldehydes in ethanol under reflux with glacial acetic acid as a catalyst can generate precursors for further functionalization .

Q. How is the compound characterized post-synthesis?

Characterization involves spectroscopic and crystallographic techniques:

- NMR/IR spectroscopy : Confirm molecular structure via proton/carbon shifts and functional group identification (e.g., sulfonyl chloride S=O stretching at ~1370–1400 cm⁻¹).

- X-ray crystallography : Resolve crystal structure and confirm regiochemistry, as demonstrated for analogous thiadiazole derivatives .

- Elemental analysis : Validate purity and stoichiometry.

Q. What safety precautions are critical when handling sulfonyl chlorides?

- Personal protective equipment (PPE) : Use gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of toxic fumes.

- First aid : Immediate washing with water for skin contact and artificial respiration if inhaled, as per OSHA guidelines .

Advanced Questions

Q. How can reaction conditions be optimized to improve sulfonyl chloride yield?

Key variables include:

- Temperature : Controlled reflux (e.g., 80–100°C) minimizes side reactions during cyclization .

- Catalyst concentration : Adjust glacial acetic acid (e.g., 5–10 drops per 0.001 mol substrate) to enhance condensation efficiency .

- Chlorination time : Prolonged exposure to chlorinating agents (≥6 hours) ensures complete conversion but risks over-chlorination.

Q. Table 1: Synthesis Optimization Strategies

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Reflux temperature | 80–100°C | Maximizes cyclization | |

| Catalyst (AcOH) | 5–10 drops per 0.001 mol | Accelerates condensation | |

| Chlorination time | 6–8 hours | Balances conversion vs. degradation |

Q. How to design biological activity assays for sulfonamide derivatives?

- Cell line selection : Test against diverse cancer cell lines (e.g., NCI-60 panel) to identify selectivity .

- Dose-response analysis : Calculate IC₅₀ values using serial dilutions (e.g., 0.1–100 µM).

- Mechanistic studies : Assess apoptosis markers (e.g., caspase-3 activation) or DNA damage (Comet assay) to elucidate mode of action.

Q. How to resolve discrepancies in spectroscopic data during characterization?

- Cross-validation : Compare NMR/IR results with computational simulations (DFT or molecular modeling).

- Crystallographic confirmation : Use X-ray diffraction to resolve ambiguities in regiochemistry, as shown for thiadiazole derivatives .

- Batch reproducibility : Replicate syntheses to rule out experimental error.

Q. What strategies mitigate instability of sulfonyl chlorides during storage?

- Anhydrous conditions : Store under inert gas (N₂/Ar) in sealed, desiccated containers.

- Low temperature : Maintain at –20°C to slow hydrolysis.

- Stabilizers : Add molecular sieves or stabilizers like triethylamine to scavenge moisture .

Data Contradiction Analysis

Q. How to address conflicting reactivity reports in sulfonyl chloride derivatives?

- Re-examine reaction conditions : Trace moisture or solvent polarity (e.g., DMF vs. THF) may alter reactivity .

- Intermediate characterization : Isolate and analyze intermediates (e.g., sulfides) to identify divergent pathways .

Q. Why do biological activity results vary across studies?

- Cell line heterogeneity : Genetic variability in cancer models affects drug response .

- Assay protocols : Differences in incubation time or serum concentration impact IC₅₀ reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。